molecular formula C18H14FN5O B2654879 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 895093-48-8

5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2654879
CAS No.: 895093-48-8
M. Wt: 335.342
InChI Key: CSDCXBCGWMGCIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring, both of which are heterocyclic compounds. The compound also contains a phenyl ring and several methyl groups. The presence of the fluorine atom would also be a significant feature of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the heterocyclic rings, the phenyl ring, and the fluorine atom could all potentially be involved in various chemical reactions .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed significant activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain compounds active against M. tuberculosis H37Rv. This suggests potential applications in treating bacterial and tuberculosis infections (Ramesh M. Shingare et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been compared to their 2,5-diphenyl analogues, showing blue-shifted fluorescence and maintaining singlet-triplet energy separation. These compounds exhibited enhanced performance in OLEDs, suggesting their use in developing efficient, high-performance OLEDs (Matthew W. Cooper et al., 2022).

Liquid Crystalline Properties

Bent-shaped 1,3,4-oxadiazole-based compounds were synthesized and studied for their liquid crystalline properties, displaying enantiotropic nematic and smectic A phases. This indicates potential applications in liquid crystal displays and other technologies requiring controlled liquid crystalline phases (Li-rong Zhu et al., 2009).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid, demonstrating the formation of a protective layer on the steel surface. These findings suggest applications in industries where corrosion resistance is crucial (P. Ammal et al., 2018).

Anticancer Activity

Novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and shown to possess anticancer properties against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (V. Adimule et al., 2014).

Future Directions

The potential future directions for research on this compound would likely depend on its physical and chemical properties and any biological activity it might have. If it does have biological activity, it could be investigated further as a potential therapeutic agent. Additionally, the synthesis and properties of related compounds could also be explored .

Properties

IUPAC Name

5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-11-8-9-14(10-15(11)19)24-12(2)16(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDCXBCGWMGCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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